molecular formula C6H12Cl2N2O2 B12990627 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

Cat. No.: B12990627
M. Wt: 215.07 g/mol
InChI Key: IVCFPOOFOSVPDO-RHENCHDXSA-N
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Description

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is a chiral bicyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which contribute to its reactivity and utility in synthetic chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted bicyclic compounds .

Scientific Research Applications

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is unique due to its specific chiral centers and the presence of the carboxylic acid and dihydrochloride groups.

Properties

Molecular Formula

C6H12Cl2N2O2

Molecular Weight

215.07 g/mol

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H/t4-,6-;;/m0../s1

InChI Key

IVCFPOOFOSVPDO-RHENCHDXSA-N

Isomeric SMILES

C1[C@H]2CN[C@@]1(CN2)C(=O)O.Cl.Cl

Canonical SMILES

C1C2CNC1(CN2)C(=O)O.Cl.Cl

Origin of Product

United States

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